molecular formula C10H7BrClNO B1344619 6-Bromo-4-chloro-7-methoxyquinoline CAS No. 476660-71-6

6-Bromo-4-chloro-7-methoxyquinoline

Cat. No. B1344619
M. Wt: 272.52 g/mol
InChI Key: UZQYUZCQWPAWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-chloro-7-methoxyquinoline is a chemical compound with the molecular formula C10H7BrClNO . It is used for research purposes .


Synthesis Analysis

The synthesis of 6-Bromo-4-chloro-7-methoxyquinoline involves stirring the compound in phosphorus oxychloride at 110 °C for 1 hour .


Molecular Structure Analysis

The molecular weight of 6-Bromo-4-chloro-7-methoxyquinoline is 272.53 g/mol . The InChI Key is UZQYUZCQWPAWIL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 6-Bromo-4-chloro-7-methoxyquinoline are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Characterization

6-Bromo-4-chloro-7-methoxyquinoline and its derivatives are significant in the realm of chemical synthesis. Studies have explored various synthetic routes and characterizations of these compounds. For example, Osborne and Miller (1993) described the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, leading to the formation of 2-alkoxy-4-halogenoquinolines (Osborne & Miller, 1993). Additionally, Zhou et al. (2022) conducted a synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds, providing insights into the molecular structures and physicochemical properties of these quinolines (Zhou et al., 2022).

Role in Antimicrobial Drug Discovery

Halogenated quinolines, including those with bromo and chloro substituents, have found applications in antimicrobial drug discovery. Flagstad et al. (2014) presented a practical route for synthesizing halogenated quinoline building blocks, highlighting their utility in the development of antimicrobial agents (Flagstad et al., 2014).

Applications in Chemical Sensing

The modified derivatives of quinolines have been explored for chemical sensing applications. Prodi et al. (2001) characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, demonstrating its potential in detecting Cd2+ concentrations in various environments (Prodi et al., 2001).

Application in Tuberculosis Treatment

6-Bromo-4-chloro-7-methoxyquinoline has also been investigated in the context of tuberculosis treatment. Sun Tie-min (2009) synthesized a new type of anti-TB drug derivative from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, indicating its potential application in tuberculosis therapy (Sun Tie-min, 2009).

Safety And Hazards

The safety information available indicates that dust formation should be avoided. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

6-bromo-4-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-10-5-9-6(4-7(10)11)8(12)2-3-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQYUZCQWPAWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-7-methoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Liu, MH Norman, M Lee, N Xi… - Journal of Medicinal …, 2012 - ACS Publications
As part of our effort toward developing an effective therapeutic agent for c-Met-dependent tumors, a pyrazolone-based class II c-Met inhibitor, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-…
Number of citations: 74 pubs.acs.org
BM Vieira - 2021 - repositorio.ul.pt
… 2-methyl-2-propanethiol (2.7 mL, 24.3 mmol) was added to a mixture of 6-bromo-4-chloro-7-methoxyquinoline (5.35 g, 19.6 mmol), Pd(PPh3)4 (0.638 g, 0.552 mmol) and Na2CO3 (5.85 …
Number of citations: 0 repositorio.ul.pt
CR Fraser - 2022 - ora.ox.ac.uk
Nuclear imaging has the ability to non-invasively probe target expression, drug pharmacokinetics, and monitor treatment response. With many cancer therapies inducing DNA damage …
Number of citations: 2 ora.ox.ac.uk
S Hu, Y Liu, J Ma, W Ding, H Chen… - Journal of Medicinal …, 2023 - ACS Publications
Aberrant activation of fibroblast growth factor receptors (FGFRs) has been identified as an oncogenic driver force for multiple cancer types, making FGFRs a compelling target for …
Number of citations: 3 pubs.acs.org
Y Lai, X Wang, X Sun, S Wu, X Chen, C Yang… - Biochemical …, 2023 - Elsevier
Nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD 1/2) are important cytosolic pattern recognition receptors that initiate host immune response. The …
Number of citations: 1 www.sciencedirect.com

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